N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline
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Overview
Description
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline is a compound that features both trifluoromethoxy and trichloromethylsulfanyl functional groups. These groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The trifluoromethoxy group, in particular, is known for its high electronegativity and stability, which can enhance the properties of the molecules it is attached to .
Preparation Methods
The synthesis of N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group and the trichloromethylsulfanyl group onto an aniline derivative. One common method involves the reaction of 4-(trifluoromethoxy)aniline with trichloromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Scientific Research Applications
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the trichloromethylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline can be compared to other compounds with similar functional groups, such as:
4-(Trifluoromethoxy)aniline: This compound lacks the trichloromethylsulfanyl group, making it less reactive in certain redox reactions.
N-[(Trichloromethyl)sulfanyl]aniline: This compound lacks the trifluoromethoxy group, which reduces its stability and binding affinity in biological systems.
Trifluoromethoxybenzene: This compound lacks both the aniline and trichloromethylsulfanyl groups, making it less versatile in chemical reactions
This compound stands out due to the combination of its functional groups, which confer unique properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
88693-56-5 |
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Molecular Formula |
C8H5Cl3F3NOS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-(trichloromethylsulfanyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5Cl3F3NOS/c9-7(10,11)17-15-5-1-3-6(4-2-5)16-8(12,13)14/h1-4,15H |
InChI Key |
VNAWEZQXIZFOGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NSC(Cl)(Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
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